N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-13-17(23-4)9-10-18(14)24(21,22)19-12-11-15-5-7-16(8-6-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEJYYOYBQPLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative The phenethylamine is then reacted with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process and ensure consistency.
Types of Reactions:
Oxidation: The phenethylamine derivative can undergo oxidation to form the corresponding phenylacetic acid derivative.
Reduction: Reduction reactions can be used to convert intermediates to their corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Methanesulfonyl chloride for sulfonamide formation.
Methanol and a base for the methoxy group introduction.
Major Products Formed:
Phenylacetic acid derivatives from oxidation reactions.
Various amine derivatives from reduction reactions.
Substituted sulfonamides from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Class
The compound shares structural motifs with several sulfonamide derivatives, though substituent variations lead to distinct properties:
Key Observations :
- The azide-bearing sulfonamide () prioritizes synthetic versatility, whereas the target compound’s dimethylamino phenethyl group may enhance membrane permeability.
- The acetylated derivative () lacks the dimethylamino group, reducing solubility but improving crystallinity for structural studies.
Functional Group Variations and Their Impact
- Dimethylamino Group: Present in both the target compound and psilocine (3-[2-(dimethylamino)ethyl]indol-4-ol, ), this group enhances basicity and solubility. However, in psilocine, it contributes to psychoactivity via serotonin receptor interactions, whereas in the target compound, it may stabilize protein binding through charge interactions.
- Methoxy and Methyl Groups: The 4-methoxy-2-methyl substitution on the benzenesulfonamide core distinguishes it from ethyl 4-(dimethylamino)benzoate (), which lacks the sulfonamide moiety. The latter’s ester group promotes higher reactivity in resin polymerization, while the target compound’s sulfonamide group favors hydrogen bonding in biological systems.
Biological Activity
N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant anti-proliferative effects against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
In particular, compounds exhibiting IC50 values in the range of 1.52–6.31 μM have shown selective toxicity towards cancer cells compared to normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 17.5 |
| 4g | MCF-7 | 3.20 | 10.0 |
| 4h | MCF-10A | >10 | N/A |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For instance, compound 4e was found to increase the percentage of annexin V-FITC-positive apoptotic cells significantly, indicating enhanced apoptotic activity compared to control groups .
Antimicrobial Activity
In addition to anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth effectively:
- Staphylococcus aureus
- Klebsiella pneumoniae
Compounds demonstrated significant inhibition rates at concentrations around 50 μg/mL, with one derivative showing an inhibition rate of approximately 80.69% against S. aureus .
Table 2: Antimicrobial Activity
| Compound | Bacteria | Inhibition Rate (%) |
|---|---|---|
| 4e | Staphylococcus aureus | 80.69 |
| 4g | Klebsiella pneumoniae | 69.74 |
| 4h | Klebsiella pneumoniae | 68.30 |
Case Studies and Research Findings
Research has increasingly focused on the dual activity of sulfonamide derivatives as both anticancer and antimicrobial agents. A notable study synthesized a series of benzenesulfonamide analogues and evaluated their biological activities extensively:
- In vivo Studies : Animal models demonstrated that certain derivatives could effectively reduce tumor size while exhibiting minimal toxicity to normal tissues.
- Molecular Docking Studies : These studies revealed favorable binding interactions between the compounds and target proteins involved in cancer proliferation and bacterial survival mechanisms .
Q & A
Q. What protocols mitigate off-target effects in in vivo models?
- Dose-response studies in rodent models identify therapeutic windows. Immunohistochemistry and RNA-seq track pathway-specific effects, while isotopic labeling (e.g., ¹⁴C) traces biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
